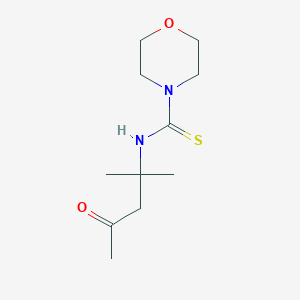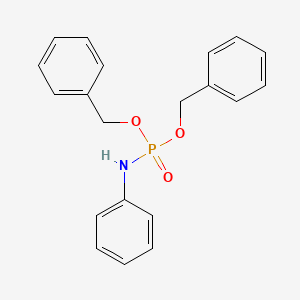![molecular formula C10H14N2O5S B14624289 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione CAS No. 56038-30-3](/img/structure/B14624289.png)
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 2’-S-methyl-2’-thio-: is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of uridine, where the 2’-hydroxyl group is replaced by a methylthio group. This modification is crucial for the stability and function of transfer RNA (tRNA) and other RNA molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 2’-S-methyl-2’-thio- typically involves the modification of uridine through a series of chemical reactions. One common method includes the thiolation of uridine at the 2’ position, followed by methylation. The reaction conditions often require the use of specific reagents such as methyl iodide and thiourea under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of Uridine, 2’-S-methyl-2’-thio- involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Uridine, 2’-S-methyl-2’-thio- undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of sulfoxides.
Reduction: Reduction reactions can convert the thio group back to a hydroxyl group.
Substitution: The methylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated compounds or nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of uridine with different functional groups at the 2’ position .
Aplicaciones Científicas De Investigación
Uridine, 2’-S-methyl-2’-thio- has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex nucleotides and nucleosides.
Biology: It plays a role in the modification of tRNA, affecting protein synthesis and gene expression.
Medicine: It is studied for its potential therapeutic effects in treating genetic disorders and as a component in antiviral drugs.
Industry: It is used in the production of modified RNA for research and therapeutic purposes
Mecanismo De Acción
The mechanism of action of Uridine, 2’-S-methyl-2’-thio- involves its incorporation into RNA molecules, where it influences the stability and function of the RNA. The methylthio modification enhances the base-pairing properties and stability of the RNA, affecting processes such as translation and splicing. The molecular targets include various RNA-binding proteins and enzymes involved in RNA metabolism .
Comparación Con Compuestos Similares
2-Thiouridine: Similar in structure but lacks the methyl group.
4-Thiouridine: Thiolation occurs at the 4’ position instead of the 2’ position.
5-Methyluridine: Methylation occurs at the 5’ position instead of the 2’ position
Uniqueness: Uridine, 2’-S-methyl-2’-thio- is unique due to its specific modification at the 2’ position, which provides distinct chemical and biological properties. This modification enhances the stability and function of RNA molecules more effectively than other similar compounds .
Propiedades
Número CAS |
56038-30-3 |
|---|---|
Fórmula molecular |
C10H14N2O5S |
Peso molecular |
274.30 g/mol |
Nombre IUPAC |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5S/c1-18-8-7(15)5(4-13)17-9(8)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,9-/m1/s1 |
Clave InChI |
OLUKXWWJVTWVQB-ZOQUXTDFSA-N |
SMILES isomérico |
CS[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |
SMILES canónico |
CSC1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14624211.png)


![Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy-](/img/structure/B14624233.png)




![Bis[2-(2,4-dinitroanilino)ethyl] butanedioate](/img/structure/B14624276.png)




